![molecular formula C13H12ClNOS B1269568 (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone CAS No. 50508-66-2](/img/structure/B1269568.png)
(2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone
Overview
Description
“(2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone” is an organic compound with the CAS Number: 50508-66-2 . It has a molecular weight of 265.76 and is used in scientific research due to its unique properties. It is valuable for various applications like drug development, organic synthesis, and material science.
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-amino-3-(4-chlorobenzoyl)-4,5-dimethylthiophene with thiophosgene . This reaction was carried out in the same manner as described in Japanese Patent Unexamined Publication No. 256681/1990 .Molecular Structure Analysis
The IUPAC name of this compound is (2-amino-4,5-dimethyl-3-thienyl)(4-chlorophenyl)methanone . The InChI Code is 1S/C13H12ClNOS/c1-7-8(2)17-13(15)11(7)12(16)9-3-5-10(14)6-4-9/h3-6H,15H2,1-2H3 .Chemical Reactions Analysis
This compound is used as a precursor in the synthesis of other compounds. For example, it is used in the synthesis of 2-[3-(4-Chlorobenzoyl)-4,5-dimethylthiophen-2-yl]isoindoline-1,3-dione . The reaction involves the compound and phthalic anhydride and is heated to reflux for 15 hours .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The compound has a high GI absorption and is BBB permeant . It is also a CYP1A2, CYP2C19, and CYP2C9 inhibitor .Scientific Research Applications
Medicinal Chemistry
Thiophene and its derivatives, including “(2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone”, have been extensively used in the field of medicinal chemistry . They serve as an indispensable anchor for medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .
Anti-Inflammatory Applications
Thiophenes have been reported to possess anti-inflammatory properties . Therefore, “(2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone” could potentially be used in the development of new anti-inflammatory drugs.
Anti-Psychotic Applications
Thiophenes also exhibit anti-psychotic effects . This suggests that “(2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone” could be explored for its potential use in treating psychotic disorders.
Anti-Arrhythmic Applications
The anti-arrhythmic properties of thiophenes could potentially be harnessed in “(2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone” for the treatment of arrhythmias .
Anti-Anxiety Applications
Thiophenes have been found to possess anti-anxiety effects . This suggests that “(2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone” could potentially be used in the development of new anti-anxiety medications.
Anti-Fungal Applications
Thiophenes have demonstrated anti-fungal properties . Therefore, “(2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone” could potentially be used in the development of new anti-fungal drugs.
Anti-Microbial Applications
Thiophenes have been reported to possess anti-microbial properties . This suggests that “(2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone” could potentially be used in the development of new anti-microbial drugs.
Anti-Cancer Applications
Thiophenes have been found to inhibit kinases and exhibit anti-cancer properties . This suggests that “(2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone” could potentially be used in the development of new anti-cancer drugs.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to affect various biological pathways, depending on their specific targets . The downstream effects of these pathway alterations would depend on the specific biological context.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties would impact the bioavailability of the compound.
Result of Action
Based on the known effects of indole derivatives, it can be inferred that the compound would have a wide range of potential effects, depending on its specific targets .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .
properties
IUPAC Name |
(2-amino-4,5-dimethylthiophen-3-yl)-(4-chlorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNOS/c1-7-8(2)17-13(15)11(7)12(16)9-3-5-10(14)6-4-9/h3-6H,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCFEGHYRWGCEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)C2=CC=C(C=C2)Cl)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352118 | |
Record name | (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
50508-66-2 | |
Record name | (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone (S2) in pharmaceutical research?
A1: (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone (S2) serves as a crucial precursor in the synthesis of (+)-JQ1 []. (+)-JQ1 is a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are epigenetic readers involved in gene transcription regulation. This makes (+)-JQ1 a valuable tool for studying BET protein function and its implications in various diseases, including cancer. Therefore, understanding the properties and synthesis of S2 is essential for the development and study of this important class of therapeutic agents.
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